molecular formula C24H23N3O4 B2712212 5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one CAS No. 1251552-56-3

5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one

Cat. No. B2712212
CAS RN: 1251552-56-3
M. Wt: 417.465
InChI Key: JALVOKBKZSTKKN-UHFFFAOYSA-N
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Description

5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research has focused on the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole and their evaluation for antimicrobial and anti-proliferative activities. These compounds have shown significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungi. Specifically, derivatives displayed broad-spectrum antibacterial activities, and some showed potent activity against Gram-positive bacteria. Furthermore, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting their potential as anticancer agents (Al-Wahaibi et al., 2021).

OLED Materials

Another application involves using oxadiazole derivatives as materials in organic light-emitting diodes (OLEDs). These derivatives, such as terphenyl oxadiazole compounds, have been synthesized and utilized as electron transporters and hole/exciton blockers in OLEDs. They have shown to reduce driving voltages and achieve very high efficiency with negligible roll-off in blue, green, and red phosphorescent OLEDs. This application demonstrates the material science potential of oxadiazole derivatives in enhancing the performance and efficiency of OLED devices (Shih et al., 2015).

Apoptosis Inducers and Anticancer Agents

Oxadiazole derivatives have been identified as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. These compounds, particularly 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have shown activity against breast and colorectal cancer cell lines. Their mechanism involves cell cycle arrest followed by apoptosis induction, showcasing their potential as anticancer agents with identifiable molecular targets (Zhang et al., 2005).

Molecular Reporters

Oxadiazole derivatives have also been explored as simple and efficient molecular reporters for multimodal signaling of chemical analytes. These derivatives, functionalized with electron-accepting substituents, have shown potential in sensing applications due to their solvatochromic behavior and emissive properties, which can be modulated by different chemical stimuli (Rurack & Bricks, 2001).

properties

IUPAC Name

5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-15-5-6-16(2)19(11-15)14-27-13-18(8-10-22(27)28)24-25-23(26-31-24)17-7-9-20(29-3)21(12-17)30-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALVOKBKZSTKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one

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